{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
Overview
Description
The compound {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is a complex organic molecule that features an indole moiety linked to an imidazolidinone ring, which is further connected to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common route involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. This is followed by the alkylation of the indole with an appropriate alkyl halide to introduce the ethyl group.
The next step involves the formation of the imidazolidinone ring, which can be achieved through the reaction of the indole derivative with a urea derivative under basic conditions. Finally, the acetic acid group is introduced via a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and alkylation steps, as well as high-pressure reactors for the carboxylation step. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: The imidazolidinone ring can be reduced using reagents like lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the acetic acid group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted indole or acetic acid derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid serves as a versatile building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on its interaction with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets, modulating their activity and leading to various biological effects. The imidazolidinone ring and acetic acid group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
1H-indole-3-ethanol: An indole derivative with an ethyl alcohol group instead of the imidazolidinone ring.
2,5-dioxoimidazolidine-4-acetic acid: A compound with a similar imidazolidinone and acetic acid structure but lacking the indole moiety.
Uniqueness
The uniqueness of {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid lies in its combination of the indole moiety with the imidazolidinone ring and acetic acid group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-13(20)7-12-14(21)18(15(22)17-12)6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,22)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYXPSDUHOJWSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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